molecular formula C34H63N5O10 B1673977 Hydroxypepstatin CAS No. 52329-53-0

Hydroxypepstatin

Cat. No.: B1673977
CAS No.: 52329-53-0
M. Wt: 701.9 g/mol
InChI Key: RDGABBULIYLDER-ZQMVQTBCSA-N
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Description

The compound Hydroxypepstatin is a complex organic molecule with multiple chiral centers. This compound is characterized by its intricate structure, which includes multiple amino, hydroxy, and carbonyl functional groups. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxypepstatin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the protection of functional groups, followed by the formation of peptide bonds through coupling reactions. Key reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating purification and minimizing side reactions. The final product is cleaved from the resin and deprotected to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s peptide-like structure suggests potential applications in the study of protein-protein interactions and enzyme inhibition. It can be used as a model compound to investigate the binding affinities and specificities of various biological targets.

Medicine

In medicine, the compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug development. It could be explored for its therapeutic effects in treating diseases related to its molecular targets.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and multiple functional groups provide opportunities for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of Hydroxypepstatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Hydroxypepstatin analogs: Compounds with similar peptide-like structures but different side chains or functional groups.

    Peptide-based inhibitors: Compounds designed to inhibit specific enzymes or receptors, often with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique biological activities and chemical reactivity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

52329-53-0

Molecular Formula

C34H63N5O10

Molecular Weight

701.9 g/mol

IUPAC Name

(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid

InChI

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47)/t21?,22-,23?,24-,25-,26-,31-,32-/m0/s1

InChI Key

RDGABBULIYLDER-ZQMVQTBCSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CO)C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)O)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N

SMILES

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N

Canonical SMILES

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxypepstatin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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